molecular formula C4H11NO B085609 2-Ethoxyethylamine CAS No. 110-76-9

2-Ethoxyethylamine

Cat. No.: B085609
CAS No.: 110-76-9
M. Wt: 89.14 g/mol
InChI Key: BPGIOCZAQDIBPI-UHFFFAOYSA-N
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Description

2-Ethoxyethylamine is an organic compound with the molecular formula C4H11NO. It is a colorless to almost colorless liquid with a characteristic amine odor. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in both industrial and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyethylamine can be synthesized through several methods. One common method involves the reaction of 2-ethoxyethanol with ammonia in the presence of a catalyst such as copper-cobalt on alumina-diatomite. The reaction is carried out under specific temperature and pressure conditions to ensure optimal yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous feeding of 2-ethoxyethanol, ammonia, and hydrogen into a preheater. The mixture is then vaporized and passed through a fixed-bed reactor containing the catalyst. The resulting product is condensed, cooled, and separated into gas and liquid phases to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethoxyacetaldehyde, while substitution reactions can produce various substituted amines .

Mechanism of Action

The mechanism of action of 2-Ethoxyethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to various bioactive compounds, influencing metabolic pathways and cellular functions. Its amine group allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxyethylamine is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethoxy group provides a specific set of chemical properties that differentiate it from other similar compounds, such as increased solubility in organic solvents and a distinct reactivity profile .

Properties

IUPAC Name

2-ethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-6-4-3-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGIOCZAQDIBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059392
Record name Ethanamine, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-76-9
Record name Ethoxyethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-ethoxy-
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Record name Ethanamine, 2-ethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of 2-ethoxyethylamine in battery technology?

A1: Research shows that this compound plays a crucial role in lithium-carbon dioxide (Li-CO2) battery development. It acts as a mediator in CO2 capture and conversion, significantly enhancing the battery's discharge reaction. [] This is achieved through the chemisorption of this compound with CO2, facilitating electrochemical reduction at higher discharge potentials (approximately 2.9 V vs. Li/Li+) compared to physically dissolved CO2, which is inactive in the amine's absence. [] This process primarily forms solid-phase lithium carbonate (Li2CO3) and results in high discharge capacities exceeding 1000 mAh/g c. [] This highlights the potential of integrating CO2 capture chemistry with non-aqueous batteries for improved CO2 conversion reactions. [] You can find more details about this in the paper published by Zhou et al. (2014). []

Q2: How effective is this compound in the synthesis of this compound?

A2: Studies have demonstrated that a Cu-Co-Ru-Mg-Cr/Al2O3 catalyst, prepared via impregnation, effectively catalyzes the synthesis of this compound through the amination of 2-ethoxyethanol. [, , ] Under optimized reaction conditions, this method achieves a 93% conversion rate of 2-ethoxyethanol and a 95% selectivity for this compound. [, , ]

Q3: Can you explain the role of this compound in the study of ethanolamine-ammonia lyase?

A3: Researchers utilize this compound as a substrate to investigate the reaction mechanism of the enzyme ethanolamine-ammonia lyase. []

Q4: How does this compound contribute to the synthesis of amphiphilic and thermoresponsive polysilsesquioxanes?

A4: this compound serves as a hydrophilic amine in the synthesis of amphiphilic and thermoresponsive polysilsesquioxanes. It reacts with a precursor polysilsesquioxane, incorporating hydrophilic amino components that impart amphiphilic properties. [] The resulting polysilsesquioxane derivative exhibits thermoresponsive behavior, demonstrating a lower critical solution temperature in aqueous solutions and an upper critical solution temperature in nitromethane solutions. []

Q5: What is the significance of this compound in the development of myocardial perfusion imaging agents?

A5: this compound is a key component in the synthesis of bis(dimethoxypropylphosphinoethyl)-ethoxyethylamine (PNP5), a ligand used in the preparation of technetium-99m-labeled heterocomplexes for myocardial perfusion imaging. [] The hydrochloride salt of PNP5 is synthesized from this compound and 3-chloro-1-propanol in a multistep process. [] The resulting [99mTcN(PNP5)(DTC)]+ complex, where DTC represents dithiocarbamate, shows promising potential as a myocardial perfusion imaging agent. []

Q6: How does this compound contribute to research on respiratory mucosal immunity?

A6: In studies investigating the efficacy of nasal vaccines, researchers employed this compound to inactivate the Sendai virus. [] The this compound-inactivated vaccine demonstrated almost complete protection against respiratory infection in mice. [] This research highlights the potential of using amine-inactivated viruses for developing effective nasal vaccines. []

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